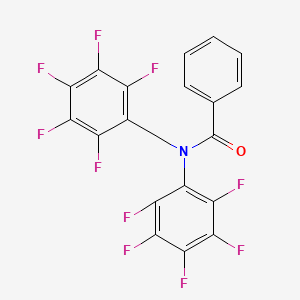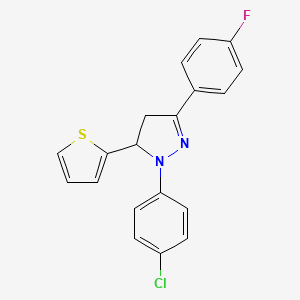
N-(pentafluorobenzyl)-N-(pentafluorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pentafluorobenzyl)-N-(pentafluorophenyl)benzamide, commonly known as PFB-PFPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is widely used in various research studies, including drug discovery, medicinal chemistry, and chemical biology.
科学研究应用
PFB-PFPB has been widely used in various scientific research studies due to its unique properties. One of the primary applications of PFB-PFPB is in drug discovery and medicinal chemistry. This compound has been shown to have potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in various diseases, including Alzheimer's disease, Parkinson's disease, and glaucoma, making PFB-PFPB a promising candidate for drug development.
作用机制
The mechanism of action of PFB-PFPB involves the inhibition of enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their functions, leading to a reduction in their activity. The inhibition of enzymes by PFB-PFPB has been shown to have various physiological and biochemical effects, which we will discuss in the following sections.
Biochemical and Physiological Effects:
PFB-PFPB has been shown to have various biochemical and physiological effects, including the reduction of acetylcholinesterase activity in the brain. This reduction in activity has been linked to an improvement in cognitive function and memory, making PFB-PFPB a promising candidate for the treatment of Alzheimer's disease. Additionally, PFB-PFPB has been shown to have potent antioxidant activity, which can protect cells from oxidative damage and reduce the risk of various diseases, including cancer and cardiovascular disease.
实验室实验的优点和局限性
One of the primary advantages of PFB-PFPB is its potent inhibitory activity against various enzymes, making it a promising candidate for drug development. Additionally, PFB-PFPB has excellent stability and solubility, making it easy to handle and store. However, one of the limitations of PFB-PFPB is its high cost, which can limit its use in large-scale experiments.
未来方向
There are several future directions for the research of PFB-PFPB. One of the primary directions is the development of PFB-PFPB-based drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and glaucoma. Additionally, further studies are needed to understand the mechanism of action of PFB-PFPB and its effects on various enzymes and biological systems. Finally, the synthesis of PFB-PFPB analogs with improved potency and selectivity is another area of future research.
Conclusion:
In conclusion, PFB-PFPB is a promising compound that has gained significant attention in the field of scientific research. This compound has potent inhibitory activity against various enzymes, making it a promising candidate for drug development. Additionally, PFB-PFPB has various biochemical and physiological effects, including the reduction of acetylcholinesterase activity in the brain and potent antioxidant activity. While there are some limitations to the use of PFB-PFPB in lab experiments, its unique properties make it a valuable tool for scientific research.
合成方法
The synthesis of PFB-PFPB involves the reaction of pentafluorobenzyl chloride with pentafluorophenyl boronic acid in the presence of a palladium catalyst. The resulting product is then reacted with benzoyl chloride to form PFB-PFPB. This synthesis method has been optimized to produce high yields of PFB-PFPB with excellent purity.
属性
IUPAC Name |
N-(2,3,4,5,6-pentafluorophenyl)-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H7F10NO/c21-9-8(10(22)12(24)13(25)11(9)23)6-31(20(32)7-4-2-1-3-5-7)19-17(29)15(27)14(26)16(28)18(19)30/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNOZMPHHMCJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H7F10NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3,4,5,6-pentafluorophenyl)-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[3-(methylthio)propyl]acetamide](/img/structure/B5213755.png)
![N-(4-ethylphenyl)-N'-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5213758.png)
![1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone](/img/structure/B5213760.png)
![ethyl 4-({[1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5213780.png)
![4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one](/img/structure/B5213788.png)
![2-chloro-N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5213791.png)
![3-ethyl-5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213792.png)
![2-[2-(2-biphenylyloxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5213793.png)
![2-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B5213796.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5213797.png)
![N-(2-methoxyphenyl)-2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5213808.png)

![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5213829.png)
![4-[5-(2-methylbenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5213831.png)